Carindacillin's Mechanism of Action on Bacterial Cell Walls: A Technical Guide
Carindacillin's Mechanism of Action on Bacterial Cell Walls: A Technical Guide
Introduction
Carindacillin is a semi-synthetic antibiotic, specifically an indanyl ester prodrug of carbenicillin, which belongs to the carboxypenicillin subgroup of β-lactam antibiotics.[1][2] While no longer marketed in the United States, its mechanism of action serves as a quintessential model for studying bacterial cell wall synthesis inhibition.[2] This technical guide provides an in-depth exploration of carindacillin's molecular interactions with bacterial cell walls, intended for researchers, scientists, and professionals in drug development. It details the biochemical pathways, presents quantitative data on its efficacy, and outlines key experimental protocols used to investigate its mechanism.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of carindacillin is not direct but is mediated by its active form, carbenicillin. Following oral administration, carindacillin is absorbed and rapidly hydrolyzed into carbenicillin.[2] The core mechanism involves the disruption of the final stage of peptidoglycan synthesis, a process vital for the integrity of the bacterial cell wall.
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Activation and Targeting : Carindacillin, the inactive prodrug, is converted to carbenicillin, the active β-lactam antibiotic.[2] Carbenicillin then traverses the outer membrane of Gram-negative bacteria, accessing the periplasmic space where the final steps of cell wall synthesis occur.[3]
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Binding to Penicillin-Binding Proteins (PBPs) : The primary targets of carbenicillin are Penicillin-Binding Proteins (PBPs).[1][2][4] These are bacterial transpeptidase enzymes essential for catalyzing the cross-linking of peptidoglycan chains, which provides the cell wall with its structural rigidity.[5][6]
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Inhibition of Transpeptidation : As a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, carbenicillin fits into the active site of PBPs.[6] The strained β-lactam ring of carbenicillin is then attacked by a catalytic serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[4] This reaction is effectively irreversible and inactivates the enzyme.[4]
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Cell Wall Degradation and Lysis : The inactivation of PBPs prevents the formation of peptide cross-links in the peptidoglycan layer.[2][7] This inhibition of cell wall biosynthesis, combined with the ongoing activity of bacterial autolytic enzymes, weakens the cell wall, leading to a loss of structural integrity.[8] The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][7][9]
Quantitative Data: In Vitro Activity of Carbenicillin
The efficacy of carindacillin is measured by the in vitro activity of its active form, carbenicillin. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Carbenicillin demonstrates a broad spectrum of activity, particularly against Gram-negative bacilli.[10][11]
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Pseudomonas aeruginosa | 3.13 – >1024 | Activity is highly strain-dependent.[11] Many isolates have MICs in the 200-300 µg/mL range.[12] |
| Escherichia coli | 1.56 – 64 | Generally susceptible, with most strains inhibited at ≤25 µg/mL.[11][12] |
| Proteus mirabilis | 1.56 – 3.13 | Highly susceptible.[11] |
| Proteus spp. (other) | ≤25 | Generally susceptible.[12] |
| Klebsiella spp. | Resistant | Typically demonstrate high resistance to carbenicillin.[12] |
Note: Data is for carbenicillin, the active metabolite of carindacillin. Specific binding affinities (IC50/Ki) for carbenicillin to various PBPs are not consistently reported across publicly available literature.
Experimental Protocols
The mechanism of action of β-lactam antibiotics like carbenicillin is elucidated through several key experimental procedures. These protocols allow researchers to observe the direct interaction with target proteins and the resulting physiological effects on bacteria.
This assay is used to identify which PBPs are the primary targets of an unlabeled β-lactam by measuring its ability to compete with a fluorescently labeled penicillin analog for binding.
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Objective : To determine the PBP binding profile of carbenicillin in a target bacterium.
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Materials :
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Mid-log phase culture of the target bacterium (e.g., E. coli, P. aeruginosa).
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Carbenicillin (unlabeled).
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Fluorescent β-lactam probe (e.g., Bocillin™ FL).
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Lysis buffer (e.g., 10 mM Tris-HCl, pH 8).
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Ultracentrifuge.
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SDS-PAGE reagents and equipment.
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In-gel fluorescence scanner.
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-
Methodology :
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Bacterial Culture and Harvest : Grow the bacterial strain to mid-log phase (OD600 ≈ 0.5). Harvest cells by centrifugation.
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Membrane Preparation : Wash cell pellets with buffer. Resuspend and lyse cells using a French press or sonication.[13]
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Isolation of Membranes : Perform a low-speed spin to remove unlysed cells, followed by ultracentrifugation of the supernatant to pellet the cell membranes. Wash and resuspend the membrane fraction in buffer.[13][14]
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Competition Binding : Divide the membrane suspension into aliquots. Add increasing concentrations of unlabeled carbenicillin to each aliquot and incubate for 10-30 minutes at 25-37°C to allow binding to PBPs.[13] A control sample with no carbenicillin is included.
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Fluorescent Labeling : Add a fixed, saturating concentration of a fluorescent penicillin probe (e.g., Bocillin™ FL) to all samples and incubate for an additional 10-30 minutes.[14] This probe will bind to any PBPs not already occupied by carbenicillin.
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SDS-PAGE : Stop the reaction by adding SDS-PAGE sample buffer. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
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Visualization and Analysis : Visualize the labeled PBPs using an in-gel fluorescence scanner.[15] A decrease in the fluorescence intensity of a specific PBP band in the presence of carbenicillin indicates that carbenicillin binds to and inhibits that PBP.
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This spectrophotometric assay directly measures the bacteriolytic activity of a cell wall synthesis inhibitor.
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Objective : To assess carbenicillin's ability to induce bacterial cell lysis.
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Materials :
-
Mid-log phase culture of a susceptible bacterium.
-
Carbenicillin solution.
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Spectrophotometer.
-
Culture flasks or 96-well plate.
-
-
Methodology :
-
Culture Preparation : Grow a liquid culture of the target bacterium to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).[16]
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Treatment : Divide the culture into at least two parts: a no-treatment control and a treatment group.
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Antibiotic Addition : Add carbenicillin to the treatment flask at a concentration known to be effective (e.g., 4x MIC).[16]
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Monitoring : Incubate both cultures under appropriate growth conditions. Monitor the optical density (e.g., at 600 nm) for both the control and treated cultures at regular time intervals over several hours.
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Analysis : Plot OD600 versus time. A significant decrease in the OD600 of the treated culture compared to the control (which should continue to increase) is indicative of cell lysis.
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Inhibition of the later stages of peptidoglycan synthesis causes the cytoplasmic precursors to accumulate. This can be measured using chromatographic techniques.
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Objective : To quantify the accumulation of peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide) following treatment with carbenicillin.
-
Materials :
-
Methodology :
-
Cell Treatment : Treat a mid-log phase bacterial culture with an inhibitory concentration of carbenicillin for a defined period.
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Precursor Extraction : Rapidly harvest the bacterial cells by centrifugation. Extract the cytoplasmic pool of peptidoglycan precursors by resuspending the pellet in boiling water or another appropriate extraction buffer, followed by centrifugation to remove cell debris.[16]
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LC-MS Analysis : Separate the extracted precursors using reverse-phase HPLC.[16]
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Quantification : Analyze the eluate by mass spectrometry. Identify and quantify the accumulated precursors (e.g., UDP-MurNAc-pentapeptide, also known as "Park's nucleotide") by comparing their retention times and mass-to-charge ratios with known standards.[16][17] An increase in the precursor pool in treated cells compared to untreated controls confirms the disruption of the cell wall synthesis pathway downstream of the cytoplasm.
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References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. Carindacillin | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbenicillin Indanyl Sodium | C26H25N2NaO6S | CID 23676503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. nbinno.com [nbinno.com]
- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 11. Carbenicillin - Wikipedia [en.wikipedia.org]
- 12. In Vitro Activity of Carbenicillin Against Gram-negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
